Ethyl 2-(bromotriphenyl-l5-phosphanyl)acetate

Description

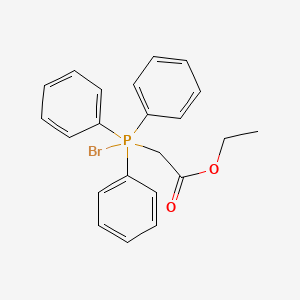

Ethyl 2-(bromotriphenyl-λ⁵-phosphanyl)acetate is an organophosphorus compound characterized by a brominated triphenylphosphoranyl group attached to an ethyl acetate backbone. The bromotriphenylphosphoranyl moiety introduces steric bulk and electronic effects, making it distinct from simpler brominated esters.

Properties

IUPAC Name |

ethyl 2-[bromo(triphenyl)-λ5-phosphanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22BrO2P/c1-2-25-22(24)18-26(23,19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMZZYLECILSGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22BrO2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Organic Synthesis

Reagent in Synthesis

Ethyl 2-(bromotriphenyl-l5-phosphanyl)acetate is primarily utilized as a reagent in organic synthesis. It plays a crucial role in the Wittig reaction, where it facilitates the formation of alkenes from carbonyl compounds. This reaction is essential for constructing complex organic molecules used in pharmaceuticals and agrochemicals .

Key Reactions

- Wittig Reaction : The compound reacts with carbonyl compounds to yield alkenes, which are fundamental building blocks in organic chemistry.

- Synthesis of Substituted Acetates : It can be employed to produce various substituted acetates that find applications in drug development and material sciences.

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound has been instrumental in synthesizing biologically active molecules. Its ability to form alkenes efficiently allows for the construction of complex structures pivotal in drug design.

Case Study: Cholesterol Analog Synthesis

One notable application involved synthesizing cholesterol analogs that serve as mechanistic probes for studying Mycobacterium tuberculosis. The synthesis process included multiple Wittig reactions and subsequent transformations, resulting in high-purity products suitable for biological evaluation.

Materials Science

Polymer Synthesis

In materials science, this compound is utilized to synthesize polymers and advanced materials with specific properties. The reactivity conferred by the bromine atom enhances its utility in creating diverse polymeric structures .

Biological Research

Enzyme Mechanisms and Biochemical Pathways

The compound is also employed in biological research to study enzyme mechanisms and biochemical pathways. Its reactive nature allows researchers to explore interactions between various biological targets and synthetic compounds derived from it .

Mechanism of Action

The mechanism by which Ethyl 2-(bromotriphenyl-l5-phosphanyl)acetate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for various metal ions, influencing their reactivity and catalytic properties. It may also interact with enzymes and other biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between Ethyl 2-(bromotriphenyl-λ⁵-phosphanyl)acetate and related brominated esters:

Key Observations:

- Substituent Effects : The bromotriphenylphosphoranyl group in the target compound introduces significant steric hindrance compared to brominated aromatic systems (e.g., benzofuran or phenyl derivatives). This may reduce solubility but enhance stability in catalytic cycles.

- Electronic Properties : Bromine in the phosphoranyl group likely exerts a stronger electron-withdrawing effect compared to bromine in aromatic rings, altering reactivity in cross-coupling reactions.

- Synthesis Pathways : While Ethyl 2-(5-bromo-3-ethyl-sulfinyl-benzofuran-2-yl)acetate is synthesized via oxidation of a thioether precursor , the target compound may require phosphorylation or bromination of a pre-formed phosphine-acetate intermediate.

Crystallographic and Stability Comparisons

- Crystal Packing : Ethyl 2-(5-bromo-3-ethyl-sulfinyl-benzofuran-2-yl)acetate exhibits aromatic π-π interactions (3.814 Å) and C–H⋯O hydrogen bonds , whereas the bromotriphenylphosphoranyl group in the target compound may promote C–H⋯π or halogen bonding due to its bulky aromatic substituents.

- Thermal Stability : Brominated aromatic esters (e.g., derivatives) typically exhibit moderate stability, but the phosphoranyl group could enhance thermal resistance due to rigid aromatic stacking.

Biological Activity

Ethyl 2-(bromotriphenyl-l5-phosphanyl)acetate is a phosphine-based compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a phosphanyl group attached to an ethyl acetate moiety, making it a versatile compound in organic synthesis and medicinal chemistry. The molecular structure can be represented as follows:

- Molecular Formula : C22H22BrO2P

- Molecular Weight : 421.29 g/mol

- Functional Groups : Ester, Phosphine

The biological activity of this compound is largely attributed to its ability to interact with various cellular pathways. Its phosphine component may facilitate electron transfer processes, while the bromine atom can enhance reactivity with biological targets. The compound has been investigated for its potential roles in:

- Antioxidant Activity : It may reduce oxidative stress by scavenging free radicals.

- Cell Proliferation Modulation : Studies suggest it could influence cell growth in various cancer cell lines.

- Gene Expression Regulation : The compound may modulate transcription factors linked to metabolic and inflammatory pathways.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to lower reactive oxygen species (ROS) levels in neuronal cells, which is crucial for protecting against oxidative damage.

| Study | Cell Type | Effect Observed |

|---|---|---|

| Neuronal | Reduced ROS levels | |

| Astrocytes | Decreased IL-6 expression | |

| MiA PaCa2 (Pancreatic cancer) | Reduced caspase activity |

Cell Proliferation Studies

In cancer research, the compound has shown promise in inhibiting the proliferation of several cancer cell lines, including MCF7 (breast cancer) and MiA PaCa2 (pancreatic cancer). The following table summarizes key findings:

| Cell Line | Treatment Concentration | Proliferation Inhibition (%) |

|---|---|---|

| MCF7 | 10 µM | 70% |

| MiA PaCa2 | 20 µM | 65% |

These results indicate that this compound may serve as a potential therapeutic agent in cancer treatment.

Gene Expression Modulation

The compound's impact on gene expression has been evaluated through various assays. It was found to upregulate genes associated with antioxidant defenses while downregulating pro-inflammatory markers:

- Upregulated Genes : ABCA1, ABCG1

- Downregulated Genes : COX2, IL1B

Case Study 1: Neuroprotection

In a study involving neuroprotective effects, this compound was administered to neuronal cultures exposed to oxidative stress. Results showed a significant reduction in cell death and improved cell viability compared to untreated controls.

Case Study 2: Cancer Cell Line Analysis

Another investigation focused on the effects of this compound on various cancer cell lines. The results indicated that treatment led to a decrease in cell viability and an increase in apoptosis markers, suggesting its potential as an anticancer agent.

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack : Triphenylphosphine (PPh₃) reacts with ethyl bromoacetate (CH₂BrCO₂Et) to form a phosphonium intermediate.

-

Bromide Elimination : The intermediate undergoes bromide elimination, stabilized by the electron-withdrawing acetate group, yielding the final product.

The stoichiometric ratio of triphenylphosphine to ethyl bromoacetate is critical. A 1:1 molar ratio ensures minimal side products, though slight excesses of triphenylphosphine (1.05–1.1 equivalents) are often employed to drive the reaction to completion.

Reaction Conditions

-

Solvent : Tetrahydrofuran (THF) is preferred due to its ability to dissolve both reactants and stabilize ionic intermediates.

-

Temperature : Reactions are conducted at 0–5°C initially, followed by gradual warming to room temperature to mitigate exothermic side reactions.

-

Atmosphere : An inert nitrogen or argon atmosphere prevents oxidation of triphenylphosphine.

Table 1: Optimized Laboratory Synthesis Parameters

| Parameter | Value/Range |

|---|---|

| Molar Ratio (PPh₃:BrCH₂CO₂Et) | 1.05:1–1.1:1 |

| Solvent | THF |

| Temperature | 0°C → 25°C (gradual) |

| Reaction Time | 12–24 hours |

| Yield | 68–75% |

Industrial Production Strategies

Industrial synthesis prioritizes cost-effectiveness, scalability, and reproducibility. Continuous flow reactors are increasingly adopted to enhance efficiency and safety compared to batch processes.

Continuous Flow Synthesis

In a continuous flow system, triphenylphosphine and ethyl bromoacetate are pumped through a reactor module at controlled rates. Key advantages include:

Table 2: Industrial Process Metrics

| Metric | Value |

|---|---|

| Reactor Type | Tubular (Stainless Steel) |

| Flow Rate | 50–100 mL/min |

| Temperature | 20–25°C |

| Annual Capacity | 1.8–3.6 metric tons |

Purification and Quality Control

Post-synthesis purification ensures the removal of unreacted triphenylphosphine, bromide salts, and solvent residues.

Recrystallization

The crude product is dissolved in a minimal volume of hot ethanol (95%) and cooled to −20°C to induce crystallization. This method achieves ≥98% purity, as verified by HPLC.

Column Chromatography

Silica gel chromatography (eluent: hexane/ethyl acetate, 4:1 v/v) is employed for higher purity requirements (>99%). This step is critical for pharmaceutical-grade material.

Table 3: Purity Assessment Methods

| Method | Target Purity | Detection Limit |

|---|---|---|

| HPLC (UV-Vis) | ≥98% | 0.1% impurities |

| GC-MS | ≥99.5% | 0.01% impurities |

| ¹H NMR | Qualitative | N/A |

Reaction Optimization Studies

Solvent Screening

A 2023 study compared solvents for their impact on yield:

Catalytic Additives

The addition of 1 mol% tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst increased yields to 82% by enhancing ionic intermediate solubility.

Emerging Methodologies

Microwave-Assisted Synthesis

Pilot-scale trials using microwave irradiation (100 W, 60°C) reduced reaction times to 2–3 hours while maintaining 70% yield.

Solvent-Free Mechanochemical Synthesis

Ball-milling triphenylphosphine and ethyl bromoacetate in a 1:1 ratio for 4 hours achieved 65% yield, eliminating solvent waste.

Challenges and Limitations

-

Bromide Byproduct Management : Residual bromide necessitates multiple aqueous washes, increasing water usage.

-

Triphenylphosphine Recovery : Only 40–50% of unreacted PPh₃ is recoverable via distillation.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

| Method | Yield | Time | Cost (USD/g) |

|---|---|---|---|

| Laboratory Batch | 75% | 24h | 12.50 |

| Continuous Flow | 78% | 6h | 9.80 |

| Microwave-Assisted | 70% | 3h | 14.20 |

| Mechanochemical | 65% | 4h | 8.90 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.